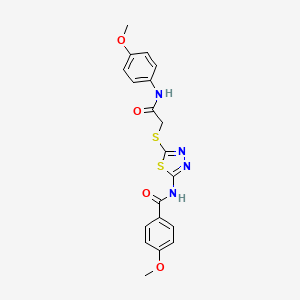

4-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multistep synthetic pathways that incorporate various chemical reactions to introduce the specific functional groups and structural motifs present in the final compound. For instance, the synthesis of similar thiadiazole derivatives has been achieved through condensation reactions, amidation, and the use of specific catalysts to promote the formation of the desired chemical bonds and molecular framework (Zhao Xin-qi, 2007).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including those similar to the compound of interest, is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This structural feature is crucial for the chemical reactivity and potential biological activity of these compounds. X-ray crystallography and NMR spectroscopy are commonly used techniques to elucidate the molecular structure, revealing details about the arrangement of atoms, molecular conformation, and the presence of specific functional groups (B. K. Sagar et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 4-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is influenced by its functional groups. Thiadiazoles are known for their participation in nucleophilic substitution reactions, ability to act as ligands in coordination compounds, and potential for undergoing oxidation and reduction reactions. The presence of the amide and ether functional groups further diversifies the chemical behavior of the compound, enabling interactions with a variety of chemical reagents and participation in a range of chemical transformations (A. Abu‐Hashem et al., 2020).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are significantly influenced by their molecular structure. The presence of methoxy groups can affect the compound's solubility in organic solvents, while the overall molecular geometry can impact its melting point and crystalline form. These properties are crucial for determining the compound's suitability for various applications, including its use in chemical synthesis and potential drug development (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Chemical Properties Analysis

The chemical properties of 4-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, such as its acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by its functional groups. The amide group contributes to the compound's basicity, whereas the thiadiazole ring may participate in electron-rich or electron-deficient chemical environments, influencing its reactivity pattern. Understanding these properties is essential for exploring the compound's potential applications in medicinal chemistry and material science (Dan Liu et al., 2022).

Applications De Recherche Scientifique

Nematocidal Activity

A study by Liu et al. (2022) designed and synthesized a series of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which showed significant nematocidal activities against Bursaphelenchus xylophilus. The compounds demonstrated better performance than the commercial seed coating agent Tioxazafen, suggesting their potential as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).

Photodynamic Therapy for Cancer Treatment

Research by Pişkin, Canpolat, and Öztürk (2020) focused on the synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy, showcasing their important fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Anti-inflammatory and Analgesic Agents

Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated for their analgesic and anti-inflammatory activities, with several showing high inhibitory activity on COX-2 selectivity and notable analgesic and anti-inflammatory effects, suggesting their use as COX-1/COX-2 inhibitors (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Antifungal Activity

Jafar et al. (2017) investigated the antifungal effects of some derivatives containing a heterocyclic compound against important types of fungi, including Aspergillus terreus and Aspergillus niger. Their findings indicate the potential of these synthesized dimethylpyrimidin-derivatives as antifungal agents, with specific compounds demonstrating greater efficacy against certain fungal strains (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Anticancer Properties

Kamal et al. (2011) designed and synthesized two series of compounds based on the scaffolds of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine dioxides. These compounds were tested against various cancer cell lines, showing moderate to good inhibitory activity. Notably, compounds 22 and 23 were found to partially inhibit cancer cell growth through the inhibition of tubulin polymerization, highlighting their potential in anticancer therapy (Kamal, Srikanth, Ashraf, Khan, Basha Shaik, Kalivendi, Suri, & Saxena, 2011).

Propriétés

IUPAC Name |

4-methoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-26-14-7-3-12(4-8-14)17(25)21-18-22-23-19(29-18)28-11-16(24)20-13-5-9-15(27-2)10-6-13/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOSWJHXSHYYHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine](/img/structure/B2486043.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether](/img/structure/B2486048.png)

![methyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2486049.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2486055.png)

![3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2486058.png)

![Methyl 3-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2486059.png)

![N-[1-(4-fluorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2486060.png)